molecular formula C15H22N2O2S B7415043 4-(3-Cyclopentylpyrrolidin-1-yl)sulfonylaniline

4-(3-Cyclopentylpyrrolidin-1-yl)sulfonylaniline

Cat. No.: B7415043
M. Wt: 294.4 g/mol
InChI Key: OWZFJDDJUMLJDC-UHFFFAOYSA-N
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Description

4-(3-Cyclopentylpyrrolidin-1-yl)sulfonylaniline is a compound that features a sulfonyl group attached to an aniline ring, with a cyclopentyl-substituted pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Cyclopentylpyrrolidin-1-yl)sulfonylaniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(3-Cyclopentylpyrrolidin-1-yl)sulfonylaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

4-(3-Cyclopentylpyrrolidin-1-yl)sulfonylaniline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Cyclopentylpyrrolidin-1-yl)sulfonylaniline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound for its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Cyclopentylpyrrolidin-1-yl)sulfonylaniline is unique due to the presence of the cyclopentyl group, which can influence the compound’s steric and electronic properties, potentially leading to different biological activities compared to similar compounds.

Properties

IUPAC Name

4-(3-cyclopentylpyrrolidin-1-yl)sulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c16-14-5-7-15(8-6-14)20(18,19)17-10-9-13(11-17)12-3-1-2-4-12/h5-8,12-13H,1-4,9-11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZFJDDJUMLJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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